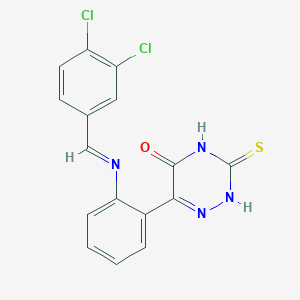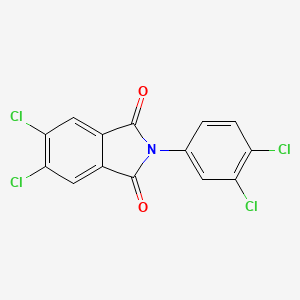![molecular formula C15H18N2O4S2 B11990987 N-[3-(benzenesulfonamido)propyl]benzenesulfonamide](/img/structure/B11990987.png)
N-[3-(benzenesulfonamido)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[3-(benzènesulfonamido)propyl]benzènesulfonamide est un composé organique de formule moléculaire C15H18N2O4S2. Ce composé présente deux groupes benzènesulfonamide liés par une chaîne propylique. Il est connu pour ses applications dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[3-(benzènesulfonamido)propyl]benzènesulfonamide implique généralement la réaction du chlorure de benzènesulfonyle avec la 3-aminopropylamine. La réaction se déroule en milieu basique, souvent en utilisant une base comme la triéthylamine ou l'hydroxyde de sodium pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction peut être résumée comme suit :
Étape 1 : Le chlorure de benzènesulfonyle réagit avec la 3-aminopropylamine.
Étape 2 : Le produit intermédiaire subit une nouvelle réaction pour former le N-[3-(benzènesulfonamido)propyl]benzènesulfonamide.
Méthodes de production industrielle
En milieu industriel, la production de N-[3-(benzènesulfonamido)propyl]benzènesulfonamide peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de systèmes automatisés peut contribuer à maintenir des conditions de réaction précises, conduisant à des rendements et à une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[3-(benzènesulfonamido)propyl]benzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides sulfoniques.
Réduction : Les réactions de réduction peuvent convertir les groupes sulfonamide en amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3) peuvent être utilisés pour la substitution aromatique électrophile.
Principaux produits formés
Oxydation : Formation d'acides benzènesulfoniques.
Réduction : Formation d'amines correspondantes.
Substitution : Formation de benzènesulfonamides substitués.
Applications de recherche scientifique
Le N-[3-(benzènesulfonamido)propyl]benzènesulfonamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en particulier les inhibiteurs de l'anhydrase carbonique.
Médecine : Exploré pour ses propriétés anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans la production de colorants, de produits photochimiques et de désinfectants.
Mécanisme d'action
Le mécanisme d'action du N-[3-(benzènesulfonamido)propyl]benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'anhydrase carbonique, il se lie au site actif de l'enzyme, empêchant la conversion du dioxyde de carbone en bicarbonate. Cette inhibition peut entraîner divers effets physiologiques, notamment la réduction de la pression intraoculaire dans le glaucome ou l'inhibition de la croissance tumorale dans le cancer.
Applications De Recherche Scientifique
N-[3-(benzenesulfonamido)propyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mécanisme D'action
The mechanism of action of N-[3-(benzenesulfonamido)propyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Butylbenzènesulfonamide
- N-(4-Méthoxyphényl)benzènesulfonamide
- N-(4-Aminophényl)benzènesulfonamide
Unicité
Le N-[3-(benzènesulfonamido)propyl]benzènesulfonamide est unique en raison de ses deux groupes benzènesulfonamide liés par une chaîne propylique, ce qui lui confère des propriétés chimiques et biologiques spécifiques. Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H18N2O4S2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[3-(benzenesulfonamido)propyl]benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S2/c18-22(19,14-8-3-1-4-9-14)16-12-7-13-17-23(20,21)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clé InChI |
HJZJUWHSUIFLRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)

![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990914.png)
![4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11990917.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)

